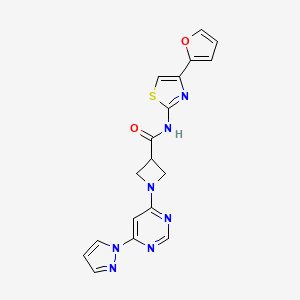
5-Methoxy-6-methylpyrazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-6-methylpyrazine-2-carboxylic acid (MMPCA) is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. MMPCA is a pyrazine derivative that has been synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.
Wissenschaftliche Forschungsanwendungen
Bioconversion Applications
- 5-Hydroxypyrazine-2-carboxylic acid, a derivative of pyrazinecarboxylic acid, is a valuable building block in synthesizing new antituberculous agents. This compound was prepared through a bioconversion process using Agrobacterium sp. DSM 6336, starting from 2-cyanopyrazine, indicating its potential in medicinal chemistry applications (Wieser, Heinzmann, & Kiener, 1997).
Corrosion Inhibition
- Pyrazine derivatives have been explored for their corrosion inhibition properties. A study on pyranopyrazole derivatives demonstrated their effectiveness as inhibitors for mild steel corrosion in acidic solutions, highlighting their potential in materials science and engineering (Yadav, Gope, Kumari, & Yadav, 2016).
Synthesis of Pharmaceutical Compounds
- The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound related to pyrazine derivatives, has been described. This compound is part of a potent dopamine and serotonin receptor antagonist, indicating its relevance in pharmaceutical research (Hirokawa, Horikawa, & Kato, 2000).
Antimicrobial Activity
- New pyridine derivatives, including pyrazine analogs, have been synthesized and evaluated for their antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Inhibition of HIV-1
- Triazenopyrazole derivatives, related to pyrazine compounds, were synthesized and tested for their biological activity against HIV-1. One of the compounds demonstrated moderate activity, highlighting the potential of pyrazine derivatives in antiviral research (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Pharmaceutical Intermediates
- 5-Methylpyrazine-2-carboxylic acid, closely related to 5-Methoxy-6-methylpyrazine-2-carboxylic acid, has been studied for its synthesis methods. The chemical synthesis method is the most widely used, emphasizing its importance as a pharmaceutical intermediate (Jin-quan, 2013).
Anti-Depressant Discovery
- A study on the discovery of new antidepressants from structurally novel 5-HT3 receptor antagonists involved the use of pyrazine derivatives. This indicates their potential application in neuropsychopharmacology (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Eigenschaften
IUPAC Name |
5-methoxy-6-methylpyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-6(12-2)8-3-5(9-4)7(10)11/h3H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIVBLHMUYFGIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1506139-97-4 |
Source


|
| Record name | 5-methoxy-6-methylpyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-carbamoyl-2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2730162.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzamide](/img/structure/B2730168.png)
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2730169.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2730171.png)

![4-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2730175.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2730179.png)

